molecular formula C23H31N7O2 B3860487 2,6-bis(azepan-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine

2,6-bis(azepan-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine

Cat. No.: B3860487
M. Wt: 437.5 g/mol
InChI Key: QIYKSACABRUYDC-HKOYGPOVSA-N
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Description

2,6-bis(azepan-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with azepane and nitrophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(azepan-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2,6-diaminopyrimidine with azepane derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(azepan-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The azepane groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

2,6-bis(azepan-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-bis(azepan-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.

    1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone:

Uniqueness

2,6-bis(azepan-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both azepane and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-bis(azepan-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O2/c31-30(32)20-11-9-19(10-12-20)18-24-27-21-17-22(28-13-5-1-2-6-14-28)26-23(25-21)29-15-7-3-4-8-16-29/h9-12,17-18H,1-8,13-16H2,(H,25,26,27)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYKSACABRUYDC-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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